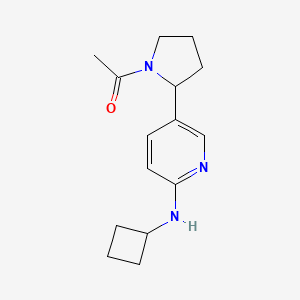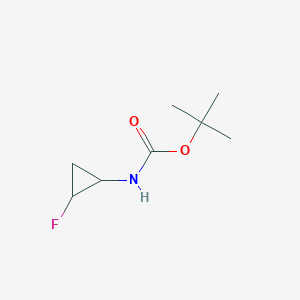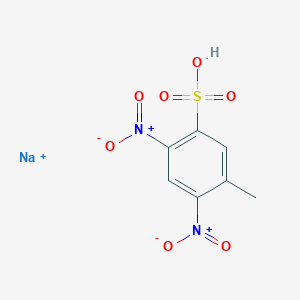
6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a benzyloxy group at the 6th position, a bromine atom at the 5th position, and a carboxylic acid group at the 2nd position of the benzofuran ring
Vorbereitungsmethoden
The synthesis of 6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 6-(Benzyloxy)benzofuran-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of benzofuran is coupled with a brominated benzene derivative in the presence of a palladium catalyst and a base
Analyse Chemischer Reaktionen
6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, a nucleophilic aromatic substitution reaction with an amine can yield an amino-substituted benzofuran derivative.
-
Oxidation and Reduction Reactions: : The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents like potassium permanganate or chromium trioxide. Conversely, reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Coupling Reactions: : The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the bromine atom is replaced with various aryl or alkyl groups using boronic acids and palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the benzyloxy, bromine, or carboxylic acid groups.
Wissenschaftliche Forschungsanwendungen
6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid has several scientific research applications:
-
Chemistry: : It is used as a building block in organic synthesis for the preparation of more complex molecules
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
-
Medicine: : Derivatives of this compound are explored for their potential use as pharmaceutical agents. The presence of the benzyloxy and bromine groups can enhance the compound’s binding affinity to specific biological targets, making it a candidate for drug development.
-
Industry: : In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
The benzyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and reach intracellular targets. The bromine atom can participate in halogen bonding interactions, which can further stabilize the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as:
6-(Benzyloxy)benzofuran-2-carboxylic acid: Lacks the bromine atom at the 5th position, which may result in different reactivity and biological activity.
5-Bromobenzofuran-2-carboxylic acid: Lacks the benzyloxy group, which may affect its solubility and interaction with biological targets.
6-(Benzyloxy)-5-chlorobenzofuran-2-carboxylic acid: Contains a chlorine atom instead of bromine, which can influence its chemical reactivity and biological properties.
The uniqueness of this compound lies in the combination of the benzyloxy, bromine, and carboxylic acid groups, which confer specific chemical and biological properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C16H11BrO4 |
|---|---|
Molekulargewicht |
347.16 g/mol |
IUPAC-Name |
5-bromo-6-phenylmethoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C16H11BrO4/c17-12-6-11-7-15(16(18)19)21-13(11)8-14(12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) |
InChI-Schlüssel |
SXYTZQMXRSOYDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C=C(OC3=C2)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ferrocene, 1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[bis(3,5-dimethylphenyl)phosphino]-, (2R)-](/img/structure/B11823127.png)





![3-[4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11823158.png)

![3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823166.png)
![7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one](/img/structure/B11823176.png)



![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823206.png)
